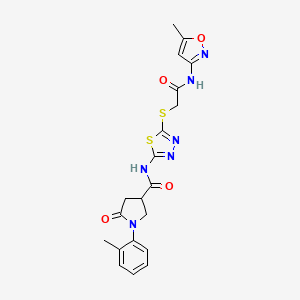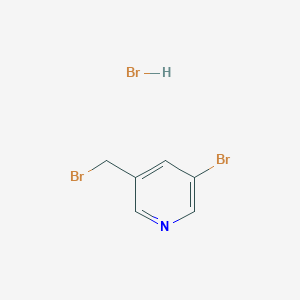
3-Bromo-5-(bromomethyl)pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(bromomethyl)pyridine hydrobromide: is a halogenated heterocyclic compound. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used as a building block in organic synthesis due to its reactivity and the presence of bromine atoms, which can be easily substituted or modified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(bromomethyl)pyridine hydrobromide typically involves the bromination of 3,5-dimethylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) as the brominating agent. The reaction proceeds as follows:
-
Bromination of 3,5-dimethylpyridine
Reagents: N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄)
Conditions: Room temperature
-
Formation of the Hydrobromide Salt
- The brominated product is treated with hydrogen bromide (HBr) in xylene to form the hydrobromide salt.
Yield: High yield of 79.5% due to the azeotropic removal of water generated during the reaction.
Industrial Production Methods
For large-scale industrial production, the method involving 5-methylnicotinic acid as the starting material is preferred due to its simplicity, efficiency, and environmental friendliness. The process involves the following steps:
-
Esterification
Reagents: 5-methylnicotinic acid, methanol, thionyl chloride
Yield: 95.5%
-
Reduction
Reagents: Sodium borohydride in methanol
Conditions: Mild conditions
Yield: High yield
-
Bromination
Yield: Approximately 50%, increased to 68% with AIBN
-
Formation of the Hydrobromide Salt
Reagents: Hydrogen bromide (HBr) in xylene
Yield: 79.5%.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(bromomethyl)pyridine hydrobromide: undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
-
Substitution
Reagents: Nucleophiles (e.g., amines, thiols, alkoxides)
Conditions: Room temperature or slightly elevated temperatures
-
Oxidation
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic conditions
-
Reduction
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Major Products
Substitution: Formation of substituted pyridine derivatives
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of amines or alcohols
Scientific Research Applications
3-Bromo-5-(bromomethyl)pyridine hydrobromide: has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(bromomethyl)pyridine hydrobromide involves its reactivity as a halogenated heterocyclic compound. The bromine atoms in the molecule are highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Molecular Targets and Pathways
The compound can interact with various molecular targets, including enzymes and receptors, depending on the nature of the substituents introduced during its chemical reactions. The pathways involved are typically related to the formation of covalent bonds with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
3-Bromo-5-(bromomethyl)pyridine hydrobromide: can be compared with other similar compounds, such as:
3-(Bromomethyl)-5-methylpyridine hydrobromide: Similar structure but with a methyl group instead of a bromine atom at the 5-position.
4-(Bromomethyl)pyridine hydrobromide: Bromine atom at the 4-position instead of the 3-position.
2-(Bromomethyl)pyridine hydrobromide: Bromine atom at the 2-position instead of the 3-position.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds.
Properties
IUPAC Name |
3-bromo-5-(bromomethyl)pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOFPXZAYNLKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173999-33-2 |
Source


|
| Record name | 3-bromo-5-(bromomethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
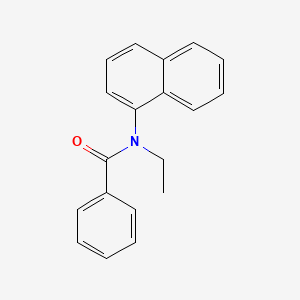
![(1S,3R)-3-Methoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride](/img/structure/B2913056.png)
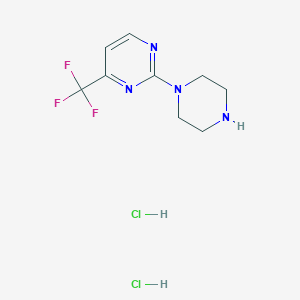
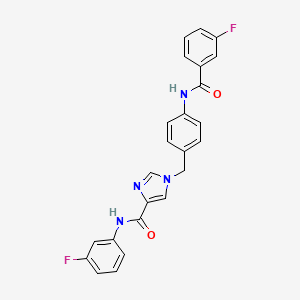
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)
![3-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2913062.png)
![N-{2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide](/img/structure/B2913063.png)
![2-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2913066.png)
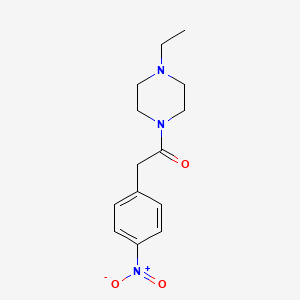
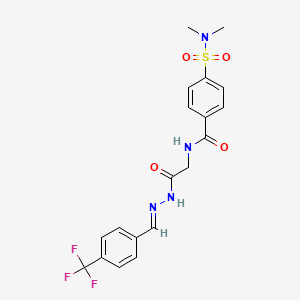
![3-[3-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2913071.png)
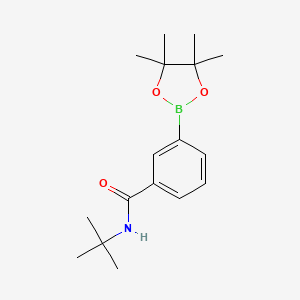
![4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2913076.png)
